Ethyl hexadecyl ether

Thermal stability High-temperature solvent Distillation range

Ethyl hexadecyl ether (1-ethoxyhexadecane, CAS 13933-61-4) is an asymmetric long-chain alkyl ethyl ether with the molecular formula C18H38O and a molecular weight of 270.49 g/mol. It belongs to the class of nonionic lipophilic ethers characterized by a single ether oxygen linking an ethyl head group (C2) to a saturated hexadecyl (C16) tail, conferring a pronounced hydrophobic character with calculated logP values in the range of 7–8 and negligible water solubility.

Molecular Formula C18H38O
Molecular Weight 270.5 g/mol
CAS No. 13933-61-4
Cat. No. B12787625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexadecyl ether
CAS13933-61-4
Molecular FormulaC18H38O
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC
InChIInChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h3-18H2,1-2H3
InChIKeyQGFMFMPFLWUUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Hexadecyl Ether (CAS 13933-61-4): Physicochemical Baseline for Scientific Procurement and Analog Differentiation


Ethyl hexadecyl ether (1-ethoxyhexadecane, CAS 13933-61-4) is an asymmetric long-chain alkyl ethyl ether with the molecular formula C18H38O and a molecular weight of 270.49 g/mol [1]. It belongs to the class of nonionic lipophilic ethers characterized by a single ether oxygen linking an ethyl head group (C2) to a saturated hexadecyl (C16) tail, conferring a pronounced hydrophobic character with calculated logP values in the range of 7–8 and negligible water solubility . Unlike its symmetrical diether counterpart (di-n-hexadecyl ether, mp ~55 °C), the asymmetry introduced by the short ethyl moiety disrupts crystal packing sufficiently to render the compound a liquid at ambient temperature [2]. Key measured and predicted physicochemical parameters—boiling point 316.1 °C at 760 mmHg, density 0.814 g/cm³, refractive index 1.438, flash point 126.1 °C, and vapor pressure of 0.000776 mmHg at 25 °C—establish a quantitative baseline against which closest analogs must be evaluated for application-specific fitness [1].

Why Generic Substitution Fails for Ethyl Hexadecyl Ether: The C16-Ethyl Asymmetry as a Non-Interchangeable Physicochemical Profile


Ethyl hexadecyl ether occupies a narrow and non-interchangeable region of physicochemical parameter space that is defined jointly by its C16 chain length, its single-ether-head-group polarity, and the asymmetry that keeps it liquid at room temperature. Shortening the chain to C14 (ethyl tetradecyl ether) reduces the boiling point by approximately 27 °C and raises vapor pressure, compromising thermal stability in high-temperature solvent or lubricant applications . Lengthening to C18 (ethyl octadecyl ether) increases viscosity and may approach a melting transition near ambient temperature, impairing low-temperature fluidity . Switching to the symmetrical di-n-hexadecyl ether (mp 55 °C) converts the compound from an easily handled liquid to a crystalline solid requiring heated handling throughout processing . Replacing the ethyl head group with a hydrogen atom (yielding cetyl alcohol, mp ~49 °C) introduces intermolecular hydrogen-bonding capacity that fundamentally alters monolayer rheology, solubility, and interfacial behavior [1]. These are not nuances—they are step changes in physical state, thermal operating window, and interfacial functionality that make generic substitution technically indefensible without revalidation of the entire formulation or process.

Ethyl Hexadecyl Ether Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Boiling Point and Thermal Operating Window: Quantified Chain-Length Differentiation Across the Homologous Ethyl Ether Series (C12–C18)

Ethyl hexadecyl ether (C16) exhibits a boiling point of 316.1 °C at 760 mmHg, which represents a quantifiable intermediate thermal operating window within the homologous n-alkyl ethyl ether series. This bp is approximately 27 °C higher than that of ethyl tetradecyl ether (C14, bp 289.2 °C) and approximately 24 °C lower than that of ethyl octadecyl ether (C18, bp ~340.4 °C), with the step from C12 (259 °C) to C16 being approximately 57 °C . The corresponding flash point progression—96.6 °C (C12), 112.4 °C (C14), 126.1 °C (C16)—demonstrates that each additional two methylene units in the alkyl chain contribute roughly 13–14 °C to flash point safety margins . For procurement decisions, the C16 chain length is the shortest that sustains a boiling point above 300 °C, a practical threshold for high-temperature solvent and heat-transfer applications where lower homologs would volatilize and higher homologs would exhibit unacceptably high melt transitions or viscosities.

Thermal stability High-temperature solvent Distillation range Chain-length optimization

Physical State at Ambient Temperature: Asymmetric Ethyl Hexadecyl Ether (Liquid) Versus Symmetrical Di-n-Hexadecyl Ether (Crystalline Solid, mp 55 °C)

Ethyl hexadecyl ether is an ambient-temperature liquid, whereas its closest symmetrical analog—di-n-hexadecyl ether (CAS 4113-12-6, C32H66O, MW 466.87)—is a crystalline solid with a melting point of 53–56 °C . The molecular structural origin of this difference is unambiguous: the asymmetry introduced by the short ethyl (C2) head group in ethyl hexadecyl ether disrupts the efficient crystal packing that drives the melting point of the symmetrical C16–O–C16 diether to 55 °C [1]. The practical consequence is that ethyl hexadecyl ether can be pumped, metered, and blended at room temperature without heated lines or jacketed vessels, while di-n-hexadecyl ether requires melt handling above 55–60 °C. The symmetrical diether also exhibits a boiling point of 503.8 °C—nearly 188 °C higher—which, while advantageous for extreme-temperature applications, makes distillation-based purification impractical . For procurement specifications, the liquid-versus-solid distinction is binary and determinative: if ambient-temperature fluidity is required, the symmetrical diether is excluded.

Formulation handling Ambient-temperature processing Physical state selection Crystallinity avoidance

Solid-State Dielectric Orientational Freedom: A Chain-Length-Dependent Phenomenon Emerging at C16 in Long-Chain Ethers

Dielectric measurements by Di Giacomo and Smyth (1956) on a homologous series of long-chain symmetrical ethers (dodecyl, tetradecyl, hexadecyl, and octadecyl) revealed a sharp structure–property discontinuity at the C16 chain length [1]. Dodecyl (C12) and tetradecyl (C14) ethers exhibited no molecular orientational freedom in the crystalline solid state, as evidenced by a drop in dielectric constant upon freezing and the absence of frequency dispersion. In contrast, hexadecyl (C16) and octadecyl (C18) ethers displayed abnormally high dielectric constants in the solid state with wide dispersion regions corresponding to a broad distribution of relaxation times, indicating that dipole orientation persists in the solid phase just below the freezing point [1]. The melting points reported for the series confirm the structural progression: dodecyl ether 31.2 °C, tetradecyl ether 43.3 °C, hexadecyl ether 52.0 °C, and octadecyl ether 59.4 °C [1][2]. Although these data were acquired on symmetrical di-alkyl ethers rather than the asymmetric ethyl hexadecyl ether, the chain-length threshold for solid-state dipole orientational freedom is a class-level property of the C16 alkyl segment and is therefore directly relevant to understanding the solid-state dielectric behavior of ethyl hexadecyl ether where it is cooled below its freezing point [3].

Dielectric materials Solid-state physics Dipole orientation Phase behavior

Monolayer Film Behavior: Ethyl n-Hexadecyl Ether as a Non-Hydrogen-Bonding, Nonionic Film-Forming Amphiphile Distinct from Cetyl Alcohol

In a comparative monolayer study by Muramatsu (1959), ethyl n-hexadecyl ether was examined alongside cetyl alcohol, ethyl stearate, cholesterol, and octadecylamine at the air–water interface on substrates containing the dye Congo red at varying pH [1]. The study demonstrated that ethyl n-hexadecyl ether and cetyl alcohol both behaved as nonionic film-forming substances, with monolayer expansion driven by van der Waals and dipolar interactions between the film molecules and dye aggregates in the subphase. Critically, octadecylamine—an ionic comparator—exhibited additional ion–ion attraction with charged dye species, producing a distinctly larger monolayer expansion that could not be reproduced by the nonionic compounds [1]. A follow-up deposition study (Muramatsu, Part V) confirmed that monolayers of cetyl alcohol, ethyl n-hexadecyl ether, and ethyl stearate could not be successfully transferred as built-up Langmuir–Blodgett films irrespective of subphase composition, whereas stearic acid and octadecylamine could be deposited—further demonstrating the functional distinctiveness of the nonionic ether vs. ionic and fatty-acid amphiphiles [2][3]. Compared to cetyl alcohol, ethyl n-hexadecyl ether lacks the hydroxyl proton donor, eliminating hydrogen-bonding contributions to monolayer cohesion and producing a film whose mechanical properties are governed solely by chain–chain van der Waals packing and the ether dipole.

Langmuir monolayers Air-water interface Nonionic amphiphile Surface film rheology

Vapor Pressure and Volatility Profile: Ultra-Low Volatility as a Procurement Criterion for High-Temperature and Vacuum Applications

Ethyl hexadecyl ether exhibits a vapor pressure of 0.000776 mmHg at 25 °C (approximately 7.76 × 10⁻⁴ mmHg), which is several orders of magnitude lower than that of lower-molecular-weight ethers commonly used as laboratory solvents . For comparison, diethyl ether (C4H10O, MW 74.12) has a vapor pressure of approximately 440 mmHg at 20 °C—nearly six orders of magnitude higher—and even ethyl dodecyl ether (C12, MW 214.39) is expected to have a vapor pressure substantially above that of the C16 compound based on the well-established exponential inverse relationship between alkyl chain length and vapor pressure in homologous series [1]. The combination of ultra-low vapor pressure with a boiling point of 316.1 °C and a flash point of 126.1 °C quantifies a volatility profile in which evaporative loss at ambient and moderately elevated temperatures is negligible, and the flash point is sufficiently high to mitigate flammability risk relative to lower ethers . This profile is directly meaningful for procurement decisions in vacuum pump fluids, high-temperature heat-transfer media, and non-volatile formulation components where evaporative mass loss must be minimized.

Volatility Vapor pressure Vacuum compatibility High-temperature stability

Refractive Index and Density as Quality Assurance Metrics for Procurement Specifications in the Ethyl Alkyl Ether Series

Ethyl hexadecyl ether has a characterized refractive index of 1.438 at 20 °C (sodium D-line) and a density of 0.814 g/cm³ . These values occupy clearly distinguishable positions within the homologous ethyl n-alkyl ether series: ethyl dodecyl ether (C12) has RI ~1.429 and density ~0.806 g/cm³, while the symmetrical di-n-hexadecyl ether has RI ~1.400 (estimated) and density ~0.829 g/cm³ . The RI of 1.438 provides a ~0.009 unit increment over the C12 analog—a difference easily resolved by standard benchtop refractometry (±0.0005 precision)—enabling rapid incoming identity verification against mis-shipment of a chain-length homolog. Density at 0.814 g/cm³ further distinguishes the compound from di-n-hexadecyl ether (0.829 g/cm³) and from cetyl alcohol (~0.818 g/cm³ at elevated temperature) [1]. These two orthogonal, rapidly measurable parameters (RI and density) form a practical, low-cost quality assurance framework for procurement acceptance testing.

Refractive index Density specification Quality control Identity testing

Ethyl Hexadecyl Ether: Evidence-Backed Research and Industrial Application Scenarios for Informed Scientific Procurement


Non-Volatile High-Temperature Solvent and Heat-Transfer Medium (bp 316.1 °C, Vapor Pressure <0.001 mmHg)

Ethyl hexadecyl ether's boiling point of 316.1 °C—approximately 27 °C above that of ethyl tetradecyl ether and 57 °C above ethyl dodecyl ether—combined with its ultra-low vapor pressure of 0.000776 mmHg at 25 °C, makes it suitable as a non-volatile reaction solvent or heat-transfer fluid for processes operating in the 150–280 °C range where lower-MW ethers would generate unacceptable vapor pressure and evaporative loss . Its liquid state at ambient temperature (unlike di-n-hexadecyl ether, mp 55 °C) ensures straightforward handling and charging into reactors without heated transfer lines [1]. The flash point of 126.1 °C provides an additional safety margin relative to lower homologs (C12 flash point 96.6 °C) for processes involving potential exposure to ignition sources .

Nonionic Model Amphiphile for Langmuir Monolayer and Interfacial Science Studies

As demonstrated by Muramatsu (1959), ethyl n-hexadecyl ether functions as a nonionic, non-hydrogen-bonding monolayer-forming compound at the air–water interface, with film expansion governed solely by van der Waals chain–chain interactions and the ether dipole . Unlike cetyl alcohol—which introduces hydrogen-bonding contributions to film cohesion—or octadecylamine—which adds ionic charge effects—ethyl hexadecyl ether provides a mechanistically simpler model system for isolating the contributions of dispersion forces and dipolar interactions to monolayer thermodynamics and rheology. This is particularly valuable for surface-science laboratories developing or validating molecular equations of state for insoluble monolayers, where minimizing the number of interaction terms simplifies data interpretation .

Low-Volatility Emollient Base and Viscosity Modifier in Cosmetic and Personal-Care Formulations

The compound's combination of ambient-temperature liquidity (distinguishing it from solid waxes like di-n-hexadecyl ether), ultra-low vapor pressure (minimizing evaporative sensory perception on skin), and a density of 0.814 g/cm³ that is close to many cosmetic oils enables its use as a non-volatile emollient and spreadability modifier in creams, lotions, and anhydrous formulations . Its single ether oxygen provides mild polarity for compatibility with polar oils, while the C16 alkyl chain ensures strong hydrophobic character (estimated HLB < 3) suitable for water-in-oil emulsion stabilization [1]. The refractive index of 1.438 also permits optical matching with common cosmetic oil phases for transparent formulation design .

Dielectric Material Component Leveraging Chain-Length-Dependent Solid-State Dipole Behavior

Based on the class-level finding by Di Giacomo and Smyth (1956) that hexadecyl-chain ethers uniquely exhibit solid-state dipole orientational freedom—a property absent in C12 and C14 analogs—ethyl hexadecyl ether may be investigated as a component in solid or semi-solid dielectric materials, phase-change energy storage media, or solid-state lubricants where the persistence of molecular rotational modes below the freezing point contributes to functional dielectric or mechanical properties . The asymmetry of the ethyl head group relative to the symmetrical diether may further modulate the temperature window and relaxation-time distribution of this solid-state orientational freedom, offering a tunability dimension not available with symmetrical diethers .

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